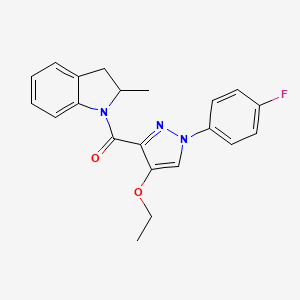
5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized for their potential in various applications, including cytotoxic activity against certain cancer cells. For example, the study by Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antioxidant Studies
Another area of research involves the antioxidant properties of similar compounds. Ahmad et al. (2012) synthesized a series of compounds, demonstrating moderate to significant radical scavenging activity, suggesting potential for the development of new biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antitumor Activity
Research on related pyrazole derivatives also shows promising antitumor activity. Stevens et al. (1984) discussed the synthesis of imidazotetrazines with broad-spectrum antitumor agents, highlighting the therapeutic potential of these compounds in cancer treatment (Stevens et al., 1984).
Biological Evaluation for Anticancer and Anti-inflammatory Properties
Further studies have focused on synthesizing novel derivatives for evaluation as anticancer and anti-inflammatory agents, emphasizing the importance of structural modifications to enhance biological activity. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antimicrobial Potential
Novel compounds have also been synthesized and assessed for their antimicrobial potential, with some showing significant activity against various bacterial and fungal strains. This area of research indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Rani et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound may interact with multiple receptors, contributing to its diverse biological activities .
Mode of Action
The exact mode of action of the compound is currently unknown. It is suggested that the compound binds with high affinity to its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets . The downstream effects of these interactions could contribute to its diverse biological activities.
Pharmacokinetics
The compound’s physicochemical properties suggest it may have good pharmacokinetics in preclinical species . The impact of these properties on the compound’s bioavailability is yet to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s potential to interact with multiple targets suggests it may have broad-spectrum biological activities .
Propriétés
IUPAC Name |
5-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18(14-23-27(15)16-8-4-3-5-9-16)22(29)24-19-11-7-6-10-17(19)20-12-13-21(28)26(2)25-20/h3-14H,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYJPNPZSTZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)



![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
